molecular formula C18H22N6O3 B2775867 N-(3,4-dimethoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine CAS No. 897758-53-1

N-(3,4-dimethoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B2775867
CAS No.: 897758-53-1
M. Wt: 370.413
InChI Key: DIHFSKKMLQYBBM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine is a useful research compound. Its molecular formula is C18H22N6O3 and its molecular weight is 370.413. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of N-(3,4-dimethoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine are the CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which includes CDK5, GSK3, DYRK1A, CLK1, and CK1 . They play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Mode of Action

This compound interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity . The inhibition of these kinases disrupts their normal function, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of CLK1 and DYRK1A kinases affects various biochemical pathways. These kinases are implicated in numerous regulation processes, especially in Alzheimer’s disease . .

Pharmacokinetics

It’s worth noting that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This characteristic could potentially impact the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability of this compound.

Result of Action

The result of the action of this compound is the inhibition of CLK1 and DYRK1A kinases, leading to changes in the cellular processes they regulate . This can have potential therapeutic effects, particularly in diseases where these kinases play a significant role, such as Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

It is known that the compound has been synthesized via a Dimroth rearrangement and designed as a new inhibitor of CLK1 and DYRK1A kinases This suggests that it may interact with these enzymes and potentially influence their activity

Cellular Effects

Given its potential role as an inhibitor of CLK1 and DYRK1A kinases , it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a potential inhibitor of CLK1 and DYRK1A kinases , it may exert its effects at the molecular level through binding interactions with these enzymes, leading to their inhibition or activation and subsequent changes in gene expression

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3/c1-23-16-13(11-19-23)17(24-6-8-27-9-7-24)22-18(21-16)20-12-4-5-14(25-2)15(10-12)26-3/h4-5,10-11H,6-9H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHFSKKMLQYBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)NC3=CC(=C(C=C3)OC)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.